molecular formula C13H18BrNO3 B3105940 Tert-butyl N-[1-(4-bromophenyl)-2-hydroxyethyl]carbamate CAS No. 1557852-03-5

Tert-butyl N-[1-(4-bromophenyl)-2-hydroxyethyl]carbamate

Cat. No.: B3105940
CAS No.: 1557852-03-5
M. Wt: 316.19
InChI Key: QFKIGDYLKNXDFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[1-(4-bromophenyl)-2-hydroxyethyl]carbamate is an organic compound with the molecular formula C11H14BrNO2. It is a derivative of carbamic acid and features a tert-butyl group, a bromophenyl group, and a hydroxyethyl group. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(4-bromophenyl)-2-hydroxyethyl]carbamate typically involves the reaction of 4-bromoaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[1-(4-bromophenyl)-2-hydroxyethyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in Suzuki coupling reactions to form biaryl compounds .

Biology

In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as an inhibitor for certain enzymes, providing insights into their mechanisms of action .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. They are investigated for their ability to modulate biological pathways and their efficacy in treating various diseases .

Industry

In industrial applications, this compound is used in the production of specialty chemicals and pharmaceuticals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(4-bromophenyl)-2-hydroxyethyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. This inhibition can modulate various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[1-(4-bromophenyl)-2-hydroxyethyl]carbamate is unique due to the presence of both a hydroxyethyl group and a bromophenyl group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields .

Properties

IUPAC Name

tert-butyl N-[1-(4-bromophenyl)-2-hydroxyethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(17)15-11(8-16)9-4-6-10(14)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKIGDYLKNXDFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl N-[1-(4-bromophenyl)-2-hydroxyethyl]carbamate
Reactant of Route 2
Tert-butyl N-[1-(4-bromophenyl)-2-hydroxyethyl]carbamate
Reactant of Route 3
Reactant of Route 3
Tert-butyl N-[1-(4-bromophenyl)-2-hydroxyethyl]carbamate
Reactant of Route 4
Tert-butyl N-[1-(4-bromophenyl)-2-hydroxyethyl]carbamate
Reactant of Route 5
Reactant of Route 5
Tert-butyl N-[1-(4-bromophenyl)-2-hydroxyethyl]carbamate
Reactant of Route 6
Reactant of Route 6
Tert-butyl N-[1-(4-bromophenyl)-2-hydroxyethyl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.